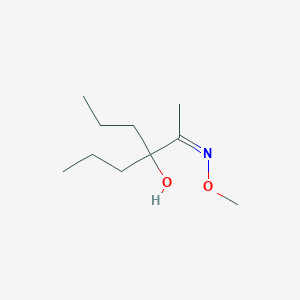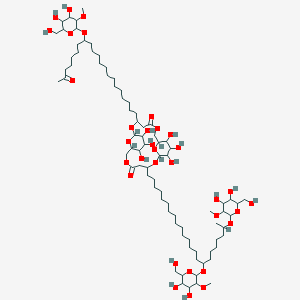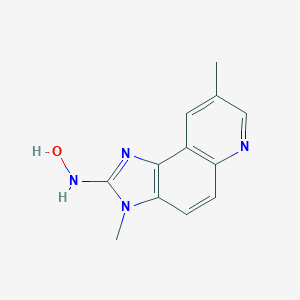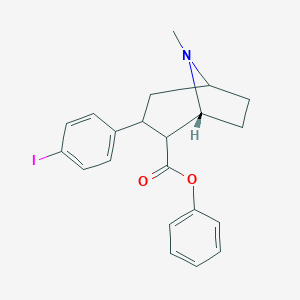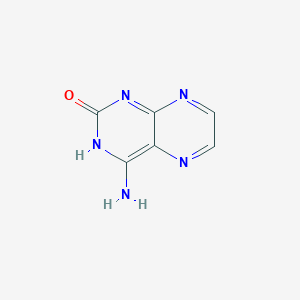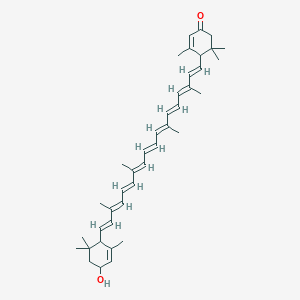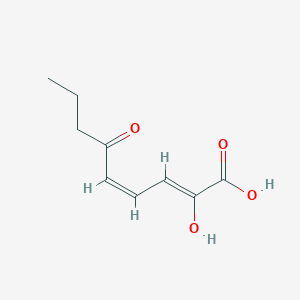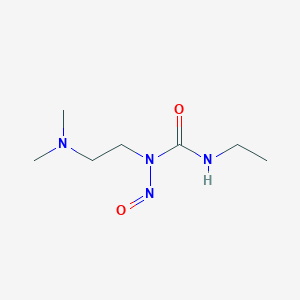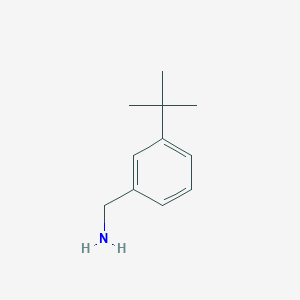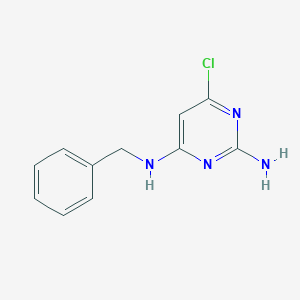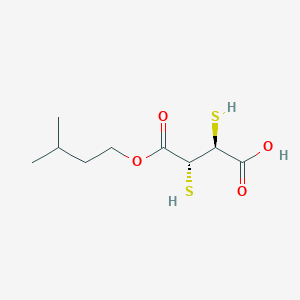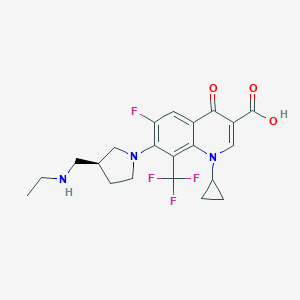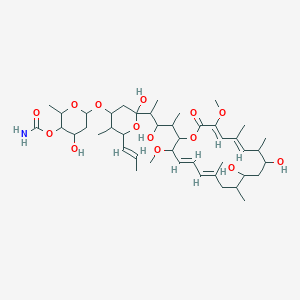
Concanamycin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Concanamycin E is a naturally occurring macrolide antibiotic that belongs to the family of plecomacrolides. It was first isolated from Streptomyces bacteria in 1991 and has since been extensively studied for its potent biological activities. Concanamycin E has become an essential tool in scientific research due to its unique structural features and mechanism of action.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Concanamycin A, closely related to Concanamycin E, demonstrates notable antimalarial properties. It inhibits the growth of Plasmodium falciparum, a parasite responsible for malaria, and shows an additive effect when combined with the antimalarial drug pyronaridine (Auparakkitanon & Wilairat, 2006).
Biosynthesis and Potential Osteoporosis Treatment
The biosynthesis of Concanamycin A involves complex genetic pathways in Streptomyces neyagawaensis. This process is crucial for exploring its potential as a treatment for osteoporosis, given its potent inhibition of vacuolar (V-type) ATPase which is implicated in osteoclast-mediated bone resorption (Haydock et al., 2005).
Antiherpetic Properties
Concanamycins exhibit significant inhibition of herpes simplex virus replication. These compounds block the virus's penetration into host cells and suppress the release of progeny viruses, highlighting their potential as antiherpetic agents (Hayashi et al., 2001).
Impact on Intracellular Protein Trafficking
Concanamycin A affects intracellular protein trafficking in plant cells by causing vacuolation of the Golgi apparatus. This provides insights into cellular mechanisms and potential applications in plant biology or pharmacology (Robinson et al., 2004).
Inhibition of Vacuolar-type H(+)-ATPase
Synthetic analogues of Concanamycins, retaining the core inhibitory action against vacuolar-type H(+)-ATPase, have been developed. These compounds also induce apoptosis in cancer cells, broadening the scope of Concanamycin E's applications in cancer research (Yoshimoto et al., 2002).
Interaction with Proteolipid Subunits
Studies on the binding affinity of Concanamycin to the proteolipid subunit of the vacuolar H(+)-ATPase membrane domain reveal critical insights into its mechanism of action, particularly in inhibiting eukaryotic acid pumps (Whyteside et al., 2005).
Role in Inducing Apoptosis in B Cells
Concanamycin A, as a vacuolar type H+-ATPase inhibitor, has been found to induce DNA fragmentation and apoptosis in B cell hybridoma, highlighting its potential application in immunology and cancer research (Hashimoto et al., 2001).
Enhancement of Immune Clearance of HIV-Infected Cells
Concanamycin A has been identified to counteract HIV-1 Nef protein, thereby enhancing the immune clearance of HIV-infected cells by cytotoxic T lymphocytes. This discovery opens new avenues for HIV treatment research (Painter et al., 2020).
Propiedades
Número CAS |
144450-35-1 |
|---|---|
Nombre del producto |
Concanamycin E |
Fórmula molecular |
C42H51N4O10P |
Peso molecular |
838 g/mol |
Nombre IUPAC |
[6-[2-[4-[(4E,6E,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |
InChI |
InChI=1S/C44H71NO14/c1-12-14-34-27(6)37(56-38-21-33(48)41(30(9)55-38)58-43(45)51)22-44(52,59-34)29(8)39(49)28(7)40-35(53-10)16-13-15-23(2)17-25(4)31(46)20-32(47)26(5)18-24(3)19-36(54-11)42(50)57-40/h12-16,18-19,25-35,37-41,46-49,52H,17,20-22H2,1-11H3,(H2,45,51)/b14-12+,16-13+,23-15+,24-18+,36-19- |
Clave InChI |
NNJUTDASDBXCIX-KYPZQYTFSA-N |
SMILES isomérico |
C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C/C=C(/CC(C(CC(C(/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)O)C)\C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |
SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |
SMILES canónico |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |
Sinónimos |
concanamycin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



